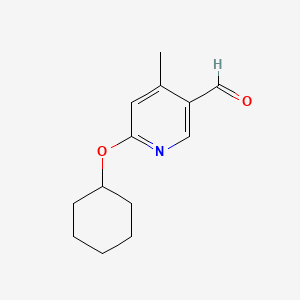

6-(Cyclohexyloxy)-4-methylnicotinaldehyde

Descripción

6-(Cyclohexyloxy)-4-methylnicotinaldehyde (CAS: 1289056-55-8) is a nicotinaldehyde derivative featuring a cyclohexyloxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound is characterized by the InChIKey ONMLMKCBTGAYBP-UHFFFAOYSA-N and is commonly used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to the reactivity of its aldehyde group .

Propiedades

IUPAC Name |

6-cyclohexyloxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMLMKCBTGAYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745134 | |

| Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289056-55-8 | |

| Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Another approach involves the use of cyclohexyloxy-substituted intermediates, which are then subjected to formylation reactions to introduce the aldehyde group at the desired position. This method may require the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

In an industrial setting, the production of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-(Cyclohexyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: 6-(Cyclohexyloxy)-4-methylnicotinic acid.

Reduction: 6-(Cyclohexyloxy)-4-methylnicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(Cyclohexyloxy)-4-methylnicotinaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde are best understood by comparing it to analogs with variations in substituents. Below is a detailed analysis:

Substituent Variations and Their Impacts

Table 1: Key Structural Comparisons

Analysis of Substituent Effects

Cyclohexyloxy vs. Methoxy (Position 6):

- The cyclohexyloxy group in 6-(Cyclohexyloxy)-4-methylnicotinaldehyde imparts significant lipophilicity compared to the smaller methoxy group in 6-methoxy-4-methylnicotinaldehyde. This difference influences solubility, with the methoxy analog being more polar and water-soluble .

- The bulky cyclohexyloxy group may hinder steric access to the aldehyde group, reducing reactivity in nucleophilic additions compared to methoxy derivatives .

Cyclohexyloxy vs. Thioethers also exhibit weaker hydrogen-bonding capacity compared to ethers .

Cyclohexyloxy vs. 4-Methylphenoxy (Position 6): The aromatic 4-methylphenoxy group in 6-(4-Methylphenoxy)nicotinaldehyde enables π-π stacking interactions, which are absent in the aliphatic cyclohexyloxy derivative. This could enhance binding affinity in biological targets or catalytic systems .

Methyl vs. Chloro (Position 4): The methyl group in 6-(Cyclohexyloxy)-4-methylnicotinaldehyde is electron-donating, stabilizing the pyridine ring.

Actividad Biológica

6-(Cyclohexyloxy)-4-methylnicotinaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 1289056-55-8, is a derivative of nicotinic aldehyde and incorporates a cyclohexyloxy group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde is C14H17NO2, and its structure features a pyridine ring with a methylene group attached to an aldehyde functional group. The presence of the cyclohexyloxy moiety is significant for its biological activity, potentially affecting lipophilicity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | 6-(Cyclohexyloxy)-4-methylnicotinaldehyde |

| CAS Number | 1289056-55-8 |

Research indicates that 6-(Cyclohexyloxy)-4-methylnicotinaldehyde may act on various biological targets, particularly in the central nervous system. Its mechanism of action is believed to involve modulation of neurotransmitter receptors, particularly those related to the cholinergic system. This modulation can lead to effects such as improved cognitive function and neuroprotection.

Case Studies and Research Findings

- Neuroprotective Effects : A study conducted by researchers at The Scripps Research Institute investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Another study explored the antimicrobial properties of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Properties : Research published in the Journal of Medicinal Chemistry reported that this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | Scripps Research Institute |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibition of cytokine production | Journal of Medicinal Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.